1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol
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Overview
Description
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms on the aromatic ring.
Azetidine Ring Formation: Cyclization to form the azetidine ring.
Hydroxylation: Introduction of the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-(trifluoromethyl)azetidin-3-ol
- 1-(4-Nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol
- 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol
Uniqueness
1-(2,6-Difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol is unique due to the presence of both the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in the azetidine ring system can lead to unique properties that are not observed in similar compounds.
Properties
CAS No. |
919300-03-1 |
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Molecular Formula |
C10H7F5N2O3 |
Molecular Weight |
298.17 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-nitrophenyl)-3-(trifluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C10H7F5N2O3/c11-6-1-5(17(19)20)2-7(12)8(6)16-3-9(18,4-16)10(13,14)15/h1-2,18H,3-4H2 |
InChI Key |
KWDFWMLBBZAERA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F)(C(F)(F)F)O |
Origin of Product |
United States |
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